molecular formula C16H20ClNO3 B3955831 ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate

ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate

Cat. No. B3955831
M. Wt: 309.79 g/mol
InChI Key: OKEWIRFAAYZFIX-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate, also known as CPP or chlorphenoxamine, is a chemical compound that has gained significant attention among the scientific community due to its potential therapeutic applications. CPP is a piperidine derivative that exhibits analgesic, anxiolytic, and sedative properties. It is a potent antagonist of the sigma-1 receptor, which is a protein that plays a crucial role in regulating cellular functions.

Mechanism of Action

Ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate acts as an antagonist of the sigma-1 receptor, which is a protein that plays a crucial role in regulating cellular functions. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By blocking the sigma-1 receptor, this compound can modulate these cellular processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects. It can reduce pain sensitivity by modulating the activity of pain receptors in the brain. It can also reduce anxiety and produce sedation by modulating the activity of neurotransmitters such as GABA and dopamine. This compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations as well. It is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

Ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate has several potential future directions for research. It can be studied further for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It can also be studied for its potential use as an analgesic and sedative in clinical settings. Further research can be conducted to understand the long-term effects of this compound and to develop more efficient synthesis methods.

Scientific Research Applications

Ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anxiolytic, and sedative properties, making it a potential candidate for the treatment of various neurological disorders. This compound has been shown to have a neuroprotective effect and can prevent neuronal damage caused by ischemia and oxidative stress. It has also been found to have anti-inflammatory properties and can reduce inflammation in the brain.

properties

IUPAC Name

ethyl 1-[2-(4-chlorophenyl)acetyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-2-21-16(20)13-4-3-9-18(11-13)15(19)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEWIRFAAYZFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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